molecular formula C26H18N2O3 B14311452 2,9-Dianilino-10-hydroxyanthracene-1,4-dione CAS No. 110988-91-5

2,9-Dianilino-10-hydroxyanthracene-1,4-dione

Cat. No.: B14311452
CAS No.: 110988-91-5
M. Wt: 406.4 g/mol
InChI Key: XRDBPSKZJXYYNG-UHFFFAOYSA-N
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Description

2,9-Dianilino-10-hydroxyanthracene-1,4-dione is an organic compound with the molecular formula C26H18N2O3. It is a derivative of anthraquinone, characterized by the presence of two anilino groups and a hydroxyl group. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dianilino-10-hydroxyanthracene-1,4-dione typically involves the reaction of anthraquinone derivatives with aniline under specific conditions

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,9-Dianilino-10-hydroxyanthracene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: The anilino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthracene core.

Scientific Research Applications

2,9-Dianilino-10-hydroxyanthracene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of pigments, dyes, and other colorants for various industrial applications.

Mechanism of Action

The mechanism of action of 2,9-Dianilino-10-hydroxyanthracene-1,4-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular metabolism.

Molecular Targets and Pathways:

    DNA Intercalation: The planar structure of the compound allows it to insert between DNA base pairs, interfering with replication and transcription.

    Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress and metabolic pathways, leading to cellular dysfunction.

Comparison with Similar Compounds

    1,8-Dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with similar chemical properties.

    2,6-Dibromo-9,10-dicyanoanthracene: A substituted anthracene with different functional groups.

    9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone with distinct reactivity.

Uniqueness: 2,9-Dianilino-10-hydroxyanthracene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

110988-91-5

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

3-anilino-1,4-dihydroxy-10-phenyliminoanthracen-9-one

InChI

InChI=1S/C26H18N2O3/c29-21-15-20(27-16-9-3-1-4-10-16)26(31)23-22(21)25(30)19-14-8-7-13-18(19)24(23)28-17-11-5-2-6-12-17/h1-15,27,29,31H

InChI Key

XRDBPSKZJXYYNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C3C(=C2O)C(=NC4=CC=CC=C4)C5=CC=CC=C5C3=O)O

Origin of Product

United States

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